molecular formula C4H5Cl4FO B13422556 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether CAS No. 339-65-1

2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether

Cat. No.: B13422556
CAS No.: 339-65-1
M. Wt: 229.9 g/mol
InChI Key: NEQRCZVHVQVNSA-UHFFFAOYSA-N
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Description

2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is a chemical compound that belongs to the class of ethers It is characterized by the presence of a fluoroethyl group and a tetrachloroethyl group connected through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether typically involves the reaction of 2-fluoroethanol with 1,2,2,2-tetrachloroethane in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Catalyst/Base: Common bases such as potassium carbonate or sodium hydroxide to promote the etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity 2-fluoroethanol and 1,2,2,2-tetrachloroethane.

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

    Purification: Distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction using agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions where the fluoroethyl or tetrachloroethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of fluoroacetaldehyde and tetrachloroacetaldehyde.

    Reduction: Formation of 2-fluoroethanol and 1,2,2,2-tetrachloroethanol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether has several applications in scientific research:

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized as a solvent and intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether involves its interaction with molecular targets such as enzymes and cellular membranes. The fluoroethyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The tetrachloroethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
  • 2-Fluoroethanol
  • 1,2,2,2-Tetrachloroethane

Uniqueness

2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is unique due to the combination of fluoroethyl and tetrachloroethyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.

Properties

CAS No.

339-65-1

Molecular Formula

C4H5Cl4FO

Molecular Weight

229.9 g/mol

IUPAC Name

1,1,1,2-tetrachloro-2-(2-fluoroethoxy)ethane

InChI

InChI=1S/C4H5Cl4FO/c5-3(4(6,7)8)10-2-1-9/h3H,1-2H2

InChI Key

NEQRCZVHVQVNSA-UHFFFAOYSA-N

Canonical SMILES

C(CF)OC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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